molecular formula C9H11NO3S B2424605 Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate CAS No. 4815-31-0

Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

Cat. No.: B2424605
CAS No.: 4815-31-0
M. Wt: 213.25
InChI Key: BTOISZCZRFSKPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 2-bromoacinnamates with methyl thioglycolate in the presence of sodium methoxide (NaOMe) in dry methanol (MeOH) under reflux conditions . This method yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as acyl chlorides and alkyl halides are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with acyl chlorides can yield acylated derivatives, while oxidation can produce sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Uniqueness: Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetyl and amino groups provide sites for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-4-6(9(12)13-3)8(10)14-7(4)5(2)11/h10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOISZCZRFSKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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